

Application Notes and Protocols: Generation of a BBS4 Knockout Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bardet-Biedl Syndrome (BBS) is a rare, autosomal recessive ciliopathy characterized by a wide range of clinical features, including obesity, retinal degeneration, polydactyly, renal abnormalities, and cognitive impairment.[1][2] Mutations in the BBS4 gene are a known cause of this syndrome. The BBS4 protein is a core component of the BBSome, a stable protein complex that plays a crucial role in trafficking proteins to and from the primary cilium.[3][4] To investigate the pathophysiology of BBS and to test potential therapeutic interventions, the use of animal models is indispensable. The BBS4 knockout mouse model recapitulates key features of human BBS, including obesity, retinal degeneration, and male infertility, making it a valuable tool for in-vivo studies.[5][6]

These application notes provide a detailed protocol for the generation of a Bbs4 knockout mouse model using the CRISPR/Cas9 system, along with methods for genotyping and a summary of expected phenotypes.

Signaling Pathway of BBS4

The BBS4 protein is an integral part of the BBSome complex, which is essential for sorting specific membrane proteins to the primary cilia.[3] This trafficking function is critical for the proper functioning of several signaling pathways. For instance, the BBSome is required for the ciliary localization of G protein-coupled receptors (GPCRs) such as the somatostatin receptor 3



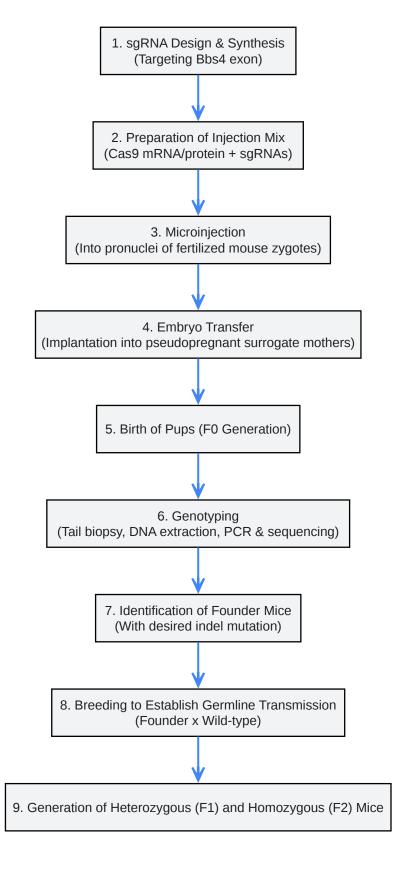
(SSTR3), melanin-concentrating hormone receptor 1 (MCHR1), and the neuropeptide Y receptor 2 (NPY2R).[7] The mislocalization of these receptors due to a dysfunctional BBSome can disrupt signaling pathways that regulate hunger, satiety, and energy expenditure, such as the leptin and melanocortin-4 receptor (MC4R) pathways, leading to the characteristic obesity seen in BBS.[4][8]

Diagram 1: Simplified BBS4 signaling pathway.

Experimental Workflow for Generating BBS4 Knockout Mice

The generation of a Bbs4 knockout mouse model using CRISPR/Cas9 involves several key steps, from the design of guide RNAs to the identification of founder mice with the desired mutation. The workflow is designed to be efficient, with the potential to generate knockout mice in a significantly shorter timeframe than traditional methods.[9][10]





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Diagram 2: Experimental workflow for BBS4 knockout mouse generation.



Protocols

Protocol for CRISPR/Cas9-Mediated Generation of BBS4 Knockout Mice

This protocol outlines the microinjection of CRISPR/Cas9 components into mouse zygotes to create indel mutations in the Bbs4 gene.[11][12]

Materials:

- Cas9 nuclease (protein or mRNA)
- Synthetic single guide RNAs (sgRNAs) targeting Bbs4
- Fertilized mouse zygotes (e.g., from C57BL/6J strain)
- M2 and KSOM media
- Microinjection station with micromanipulators
- Pseudopregnant surrogate female mice

Methodology:

- sqRNA Design:
 - Design 2-3 sgRNAs targeting an early exon of the mouse Bbs4 gene. The goal is to induce a frameshift mutation leading to a premature stop codon.
 - Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify sgRNAs with high ontarget efficiency and low off-target potential.
 - Synthesize the designed sgRNAs.
- Preparation of Injection Mix:
 - Prepare a microinjection buffer (e.g., RNase-free Tris-EDTA).



- Prepare the final injection mix containing Cas9 protein (e.g., 100 ng/μl) and sgRNAs (e.g., 50 ng/μl each).
- · Keep the mix on ice until use.
- Zygote Microinjection:
 - Harvest fertilized zygotes from superovulated female mice.
 - Using a microinjection microscope, inject the CRISPR/Cas9 mix into the pronucleus of each zygote.
 - Culture the injected zygotes in KSOM medium overnight.
- Embryo Transfer:
 - The following day, select the embryos that have developed to the 2-cell stage.
 - Surgically transfer these embryos into the oviducts of pseudopregnant surrogate mothers.
 [13]
- Generation and Weaning of Pups:
 - Allow the surrogate mothers to carry the embryos to term (approximately 19-21 days).
 - Pups (F0 generation) are weaned at 3-4 weeks of age.

Protocol for Genotyping BBS4 Knockout Mice

This protocol is for identifying founder (F0) mice with mutations in the Bbs4 gene and for subsequent genotyping of F1 and F2 generations.[14][15][16]

Materials:

- Tail biopsy samples from weaned pups
- DNA extraction kit or Proteinase K digestion buffer
- PCR primers flanking the sgRNA target site in Bbs4



- Taq DNA polymerase and dNTPs
- Agarose gel electrophoresis system
- DNA sequencing reagents and access to a sequencer

Methodology:

- Genomic DNA Extraction:
 - Collect a small tail biopsy (~1-2 mm) from each pup.
 - Extract genomic DNA using a commercial kit or by following a standard Proteinase K digestion and isopropanol precipitation protocol.[16]
- PCR Amplification:
 - Design PCR primers that flank the CRISPR target region in the Bbs4 gene. The expected product size should be between 300-500 bp.
 - Perform PCR using the extracted genomic DNA as a template.
 - PCR Cycling Conditions (Example):
 - Initial denaturation: 94°C for 3 min
 - 35 cycles of:
 - Denaturation: 94°C for 30 sec
 - Annealing: 60°C for 30 sec
 - Extension: 72°C for 30 sec
 - Final extension: 72°C for 5 min
- Mutation Detection:



- Run the PCR products on a 2% agarose gel. Pups with small indels may not show a size shift.
- For more precise detection of mutations, use a T7 Endonuclease I (T7E1) assay or direct
 Sanger sequencing of the PCR products.[16]
- Sanger sequencing is the gold standard to confirm the exact nature of the indel mutation.
- · Breeding and Genotyping Offspring:
 - Breed founder mice with confirmed indel mutations to wild-type mice to establish germline transmission and generate heterozygous F1 offspring.
 - Intercross heterozygous F1 mice to produce homozygous knockout (Bbs4-/-), heterozygous (Bbs4+/-), and wild-type (Bbs4+/+) mice in the F2 generation.
 - Genotype all offspring to determine their zygosity.

Summary of Phenotypes in BBS4 Knockout Mice

BBS4 knockout mice exhibit a range of phenotypes that are consistent with human Bardet-Biedl Syndrome. The penetrance and expressivity of these phenotypes can be age-dependent. [1]



Phenotypic Category	Observation in BBS4 Knockout Mice	Quantitative Data/Remarks
Metabolic	Obesity	Gender-dependent, with females showing earlier onset and greater severity.[1]
Hyperleptinemia	Elevated leptin levels are observed.[1]	
Insulin Resistance	Indicative of metabolic syndrome.[1]	
Ocular	Retinal Degeneration	Progressive, age-dependent loss of photoreceptor cells.[1] [6][17] Complete loss of the outer nuclear layer by 7 months of age.[18]
Reproductive	Male Infertility	Lack of spermatozoa flagella. [5][6]
Renal	Renal Abnormalities	Renal cysts have been observed.[2]
Neurological/Behavioral	Anxiety-related responses	Increased anxiety-like behavior.[1]
Social Dominance	Reduced social dominance.[1]	

Conclusion

The BBS4 knockout mouse model is a critical tool for dissecting the molecular mechanisms underlying Bardet-Biedl Syndrome and for the preclinical evaluation of potential therapies. The use of CRISPR/Cas9 technology allows for the rapid and efficient generation of this valuable disease model.[9][10] The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and characterize their own BBS4 knockout mouse colonies.



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